molecular formula C24H20N2O3S B2418570 1'-Methyl-4'-(thiophen-2-yl)-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione CAS No. 1177830-54-4

1'-Methyl-4'-(thiophen-2-yl)-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione

Cat. No.: B2418570
CAS No.: 1177830-54-4
M. Wt: 416.5
InChI Key: KREXOOXCKFMSFM-UHFFFAOYSA-N
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Description

Chroman-4’-one-3’-spiro-3-N-methyl-4-(2-thienyl)-pyrrolidine-2-spiro-3"-oxindole is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a chromanone moiety, a pyrrolidine ring, and an oxindole unit, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chroman-4’-one-3’-spiro-3-N-methyl-4-(2-thienyl)-pyrrolidine-2-spiro-3"-oxindole typically involves multi-step organic reactions. The process may start with the preparation of the chromanone core, followed by the introduction of the pyrrolidine ring and the oxindole unit. Common reagents used in these reactions include aldehydes, ketones, amines, and various catalysts to facilitate the formation of the spiro linkage.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to achieve high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Chroman-4’-one-3’-spiro-3-N-methyl-4-(2-thienyl)-pyrrolidine-2-spiro-3"-oxindole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, Chroman-4’-one-3’-spiro-3-N-methyl-4-(2-thienyl)-pyrrolidine-2-spiro-3"-oxindole is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, the compound may find applications in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of Chroman-4’-one-3’-spiro-3-N-methyl-4-(2-thienyl)-pyrrolidine-2-spiro-3"-oxindole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro compounds with different substituents or ring structures. Examples might include spirooxindoles, spirochromanones, and spirothienyl derivatives.

Uniqueness

What sets Chroman-4’-one-3’-spiro-3-N-methyl-4-(2-thienyl)-pyrrolidine-2-spiro-3"-oxindole apart is its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

InChI

InChI=1S/C24H20N2O3S/c1-26-13-17(20-11-6-12-30-20)23(14-29-19-10-5-2-7-15(19)21(23)27)24(26)16-8-3-4-9-18(16)25-22(24)28/h2-12,17H,13-14H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREXOOXCKFMSFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2(C13C4=CC=CC=C4NC3=O)COC5=CC=CC=C5C2=O)C6=CC=CS6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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